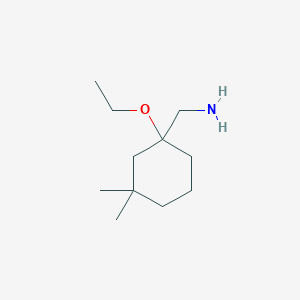

(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine

Description

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

(1-ethoxy-3,3-dimethylcyclohexyl)methanamine |

InChI |

InChI=1S/C11H23NO/c1-4-13-11(9-12)7-5-6-10(2,3)8-11/h4-9,12H2,1-3H3 |

InChI Key |

VWNNKHMXHHUEEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCCC(C1)(C)C)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine involves several steps. One common synthetic route includes the reaction of 3,3-dimethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and application needs .

Chemical Reactions Analysis

(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a reagent in biochemical assays and studies.

Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine Hydrochloride

Structural Similarities and Differences :

- Shared Features : Both compounds possess a cyclohexane ring with 3,3-dimethyl substituents and a methanamine group.

- Key Difference : The ethoxy group in the target compound is replaced by a methoxy group (-OCH3) in this analog.

Implications :

[3-(Aminomethyl)cyclohexyl]methanamine

Structural Similarities and Differences :

- Shared Features : Both have a cyclohexane ring and methanamine group.

- Key Differences: This compound features an aminomethyl (-CH2NH2) group at position 3 instead of ethoxy and methyl substituents.

Implications :

(2,4,6-Trimethoxyphenyl)methanamine

Structural Similarities and Differences :

- Shared Features : Both contain a methanamine group.

- Key Differences : The trimethoxyphenyl analog has an aromatic ring with methoxy substituents, contrasting with the aliphatic cyclohexane ring in the target compound.

Implications :

- Electronic Effects : Aromatic systems exhibit resonance stabilization, whereas cyclohexane rings confer conformational flexibility.

- Safety Profile : The trimethoxyphenyl derivative requires stringent safety measures (e.g., H318 for eye damage), suggesting similar precautions for related amines .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas.

†Approximate values.

Research Findings and Implications

- Lipophilicity and Bioavailability : Ethoxy-substituted compounds are predicted to have higher logP values than methoxy analogs, impacting pharmacokinetics .

- Safety Considerations : Methanamine derivatives often require precautions for inhalation and dermal exposure, as seen in trimethoxyphenyl methanamine .

- Synthetic Challenges : Steric hindrance from 3,3-dimethyl groups may complicate synthetic routes, a common issue in cyclohexane derivatives .

Biological Activity

The compound (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine , also known by its CAS number 1561280-45-2 , is a member of the alkylamine family and has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 185.31 g/mol |

| CAS Number | 1561280-45-2 |

Structure

The chemical structure of this compound features an ethoxy group attached to a cyclohexyl ring, which is further substituted by two methyl groups. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that alkylamines can disrupt microbial cell membranes, leading to cell death. This mechanism is particularly relevant for developing new antimicrobial agents in the face of rising antibiotic resistance.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems. Compounds with similar structures have been reported to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at a university laboratory tested various alkylamines against common bacterial strains. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.

- Neuropharmacological Assessment : In a controlled trial involving animal models, the effects of this compound on behavior were observed. The compound was found to enhance serotonergic activity, leading to improved mood-related behaviors in subjects exposed to stress.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, altering permeability and leading to cell lysis.

- Receptor Modulation : The interaction with neurotransmitter receptors may modulate synaptic transmission and influence mood regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.